Phenylglyoxal monohydrate acts as a specific reagent for modifying arginine residues in proteins. It forms covalent bonds with the guanidino group of arginine, altering the protein's structure and function. This modification allows researchers to:
Phenylglyoxal monohydrate serves as a building block for synthesizing various organic compounds, including:
Phenylglyoxal monohydrate finds applications in specific analytical techniques:
Phenylglyoxal monohydrate is an organic compound with the chemical formula C₆H₅C(O)C(O)H·H₂O. It is characterized by the presence of both an aldehyde and a ketone functional group, making it a member of the phenylacetaldehyde family. In its anhydrous form, phenylglyoxal appears as a yellow liquid, while the monohydrate is a colorless crystalline solid. The compound is known for its ability to polymerize upon standing, which can lead to solidification. Upon heating, this polymer can revert to the original yellow aldehyde form. When dissolved in water, phenylglyoxal forms its hydrate, which can be expressed by the reaction:
This property of forming hydrates is significant in its applications and reactions .
PhG-H2O's mechanism of action revolves around its ability to form covalent bonds with specific amino acid residues (arginine) in proteins and peptides. This modification can:
PhG-H2O is considered a harmful substance. Here are some safety concerns:
Some key reactions include:
Phenylglyoxal exhibits notable biological activity primarily through its ability to modify amino acids and peptides. Its interaction with arginine residues makes it a valuable tool in studying protein structure and function. Specifically, it has been used to create derivatives of arginine for further biochemical analysis, such as di-PGO-L-arginine from N°-benzyloxycarbonyl-L-arginine . Additionally, phenylglyoxal is recognized as a metabolite produced by Escherichia coli, indicating its relevance in microbial metabolism .
Several methods exist for synthesizing phenylglyoxal monohydrate:
These methods highlight the compound's accessibility for research and industrial applications.
Phenylglyoxal monohydrate finds diverse applications across various fields:
Research has demonstrated that phenylglyoxal interacts selectively with arginine residues, leading to significant changes in protein structure and function. These interactions are critical for understanding enzyme mechanisms and protein dynamics. Studies have shown that phenylglyoxal's reactivity can be influenced by pH and temperature, which are essential parameters when designing experiments involving this compound .
Phenylglyoxal shares similarities with several other compounds that contain aldehyde or ketone functional groups. Here are some notable comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Acetophenone | C₆H₅C(O)CH₃ | Simple ketone structure; used in fragrances |
| Glyoxal | HCOCHO | Dicarbonyl compound; highly reactive |
| Benzaldehyde | C₆H₅CHO | Aromatic aldehyde; used extensively in organic synthesis |
| 2-Phenylacetaldehyde | C₆H₅CH₂CHO | Similar aldehyde structure; less reactive than phenylglyoxal |
Phenylglyoxal's unique ability to selectively modify arginine residues distinguishes it from these similar compounds, making it particularly valuable in biochemical applications .
Phenylglyoxal monohydrate is an organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol [1] [2]. The compound is chemically known as 2,2-dihydroxy-1-phenylethan-1-one and has the International Union of Pure and Applied Chemistry name 2,2-dihydroxy-1-phenylethanone [3] [4]. The Chemical Abstracts Service registry number is 1075-06-5 [2] [5], and the European Inventory of Existing Commercial Chemical Substances number is 214-036-1 [6].
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation OC(O)C(=O)C1=CC=CC=C1 [3] [7], and the International Chemical Identifier Key is NBIBDIKAOBCFJN-UHFFFAOYSA-N [2] [5]. The exact mass of phenylglyoxal monohydrate is 152.047344 g/mol [8], with a monoisotopic mass of 152.047344 g/mol [8].
Phenylglyoxal monohydrate exists as a solid at room temperature [9] [10]. The compound presents as a powder or crystalline material [3] [11], specifically described as white powder to crystal [9] [10]. The appearance varies in color from white to light yellow to pink [3] [4] [12], with some sources noting it can appear cream to pale yellow [5] [13].
The melting point of phenylglyoxal monohydrate ranges from 71°C to 79°C according to literature values [2] [5] [14]. Most commercial specifications indicate a melting point range of 71°C to 76°C [3] [7] [15]. Tokyo Chemical Industry specifies a melting point range of 76.0 to 91.0°C [9] [10], while some sources report values as high as 91°C [9].
The boiling point of phenylglyoxal monohydrate is 142°C at 125 mmHg (125 mmHg) [2] [16] [5] [14] [15]. Under standard atmospheric pressure conditions, the boiling point is reported as 265.1°C at 760 mmHg [6].
The flash point of the compound is 142°C at 125 mmHg [16] [5] [14], with another source reporting 131.2°C [16]. These values indicate the compound's thermal stability characteristics and safety considerations for handling.
The density of phenylglyoxal monohydrate is estimated to be 1.1603 g/cm³, though this is noted as a rough estimate [5] [14] [17]. One source provides a more precise value of 1.307 g/cm³ [6], while another reports 0.830 g/cm³ [18]. The variation in reported density values may be attributed to different measurement conditions and the hydrated nature of the compound.
The refractive index is estimated to be 1.5120 [5] [14] [17], with another source reporting 1.59 [19] [6]. These optical properties are important for identification and quality control purposes.
Phenylglyoxal monohydrate exhibits partial miscibility with water [2] [5] [14] [15]. The compound demonstrates solubility in organic solvents, being described as soluble in 95% ethanol at 5% concentration, producing a clear to very slightly hazy, colorless to light yellow solution [5] [14] [17]. This solubility profile is typical for organic compounds containing both hydrophilic and hydrophobic components.
As indicated by its name, phenylglyoxal monohydrate contains water of hydration. The water content is typically 11.0 to 13.0% [9] [10] [20], which corresponds to the theoretical water content for a monohydrate form. This hydration is significant for the compound's stability and physical properties.
The vapor pressure of phenylglyoxal monohydrate is 0.00469 mmHg at 25°C [19] [6], indicating relatively low volatility at room temperature. This low vapor pressure contributes to the compound's stability during storage and handling.
The predicted pKa value for phenylglyoxal monohydrate is 10.97 ± 0.41 [5] [14] [17], indicating that the compound is essentially neutral under normal conditions. This value suggests that the compound behaves as an extremely weak base, which is consistent with its chemical structure containing both ketone and hydrated aldehyde functionalities.
The logarithm of the partition coefficient (LogP) is reported as 1.00390 [16], indicating moderate lipophilicity. This value suggests balanced hydrophilic and lipophilic properties, which is consistent with the compound's partial water solubility.
The compound exhibits characteristic infrared spectrum patterns that conform to authentic standards [3] [4]. The presence of the carbonyl groups and hydroxyl functionalities would be expected to show characteristic absorption bands in infrared spectroscopy. The compound's spectroscopic properties are important for analytical identification and purity assessment.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈O₃ | [1] [2] |
| Molecular Weight | 152.15 g/mol | [1] [2] |
| Exact Mass | 152.047344 g/mol | [8] |
| CAS Number | 1075-06-5 | [2] [5] |
| Melting Point | 71-79°C | [2] [5] [14] |
| Boiling Point | 142°C (125 mmHg) | [2] [16] [5] |
| Density | 1.1603 g/cm³ (est.) | [5] [14] [17] |
| Flash Point | 142°C/125mm | [16] [5] [14] |
| Refractive Index | 1.5120 (est.) | [5] [14] [17] |
| Water Solubility | Partly miscible | [2] [5] [14] |
| Physical State | Solid powder/crystal | [9] [10] |
| Color | White to light yellow to pink | [3] [4] [12] |
| pKa (predicted) | 10.97 ± 0.41 | [5] [14] [17] |
| Water Content | 11.0-13.0% | [9] [10] [20] |
| Vapor Pressure | 0.00469 mmHg (25°C) | [19] [6] |
| LogP | 1.00390 | [16] |